molecular formula C13H9N3O3S B12209617 (2E)-3-(furan-2-yl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide

(2E)-3-(furan-2-yl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide

Cat. No.: B12209617
M. Wt: 287.30 g/mol
InChI Key: VRMNPNAGSWVCDV-AATRIKPKSA-N
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Description

(2E)-3-(furan-2-yl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide is a complex organic compound that features a furan ring, a thiophene ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene derivatives, followed by the formation of the oxadiazole ring. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced into the furan, thiophene, or oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(2E)-3-(furan-2-yl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, depending on the specific application. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simple ester used in organic synthesis.

    Fluoxetine related compound C: A derivative of fluoxetine with similar structural features.

Uniqueness

What sets (2E)-3-(furan-2-yl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide apart from similar compounds is its unique combination of furan, thiophene, and oxadiazole rings. This combination provides the compound with distinct chemical and physical properties, making it a valuable molecule for various applications.

Properties

Molecular Formula

C13H9N3O3S

Molecular Weight

287.30 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)prop-2-enamide

InChI

InChI=1S/C13H9N3O3S/c17-11(6-5-9-3-1-7-18-9)14-13-12(15-19-16-13)10-4-2-8-20-10/h1-8H,(H,14,16,17)/b6-5+

InChI Key

VRMNPNAGSWVCDV-AATRIKPKSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC2=NON=C2C3=CC=CS3

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC2=NON=C2C3=CC=CS3

Origin of Product

United States

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